molecular formula C15H22ClNO2 B1397360 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220031-34-4

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1397360
CAS No.: 1220031-34-4
M. Wt: 283.79 g/mol
InChI Key: ZZILFXCGTOOUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a phenyl ring, making it a versatile molecule for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that the compound may influence estrogen-related pathways and processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to reduce bone loss in ovariectomized rats, indicating its potential role in bone metabolism . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly in estrogen-sensitive tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to estrogen receptors, leading to the modulation of gene expression and enzyme activity. This binding can result in either inhibition or activation of specific pathways, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its protective effects on bone tissue are sustained over a period of four weeks in ovariectomized rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day have been shown to significantly reduce bone loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function within the cell .

Preparation Methods

The synthesis of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride typically involves several steps:

  • Synthetic Routes: : The synthesis begins with the preparation of the intermediate compounds. One common route involves the reaction of 4-piperidinol with 2-bromoethyl benzene to form 2-(4-piperidinyl)ethoxybenzene. This intermediate is then reacted with acetyl chloride to yield 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Reaction Conditions: : The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity. For instance, the reaction between 4-piperidinol and 2-bromoethyl benzene is typically performed in an organic solvent like dichloromethane, with a base such as potassium carbonate to facilitate the reaction.

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride and various alkyl halides.

Scientific Research Applications

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

  • Biology: : The compound is used in biological studies to investigate its effects on cellular processes. It can act as a ligand for various receptors, making it useful in receptor binding studies.

  • Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Compounds like 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone share structural similarities but differ in their functional groups and overall reactivity .

  • Uniqueness: : The presence of the piperidine ring and the ethoxy group in this compound imparts unique chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other related molecules .

Properties

IUPAC Name

1-[2-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-2-3-5-15(14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZILFXCGTOOUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.